molecular formula C18H19ClN2OS B2429918 N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride CAS No. 2034302-12-8

N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride

Cat. No.: B2429918
CAS No.: 2034302-12-8
M. Wt: 346.87
InChI Key: GNDJHXAVPPPCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by its physicochemical properties and spectroanalytical data . The molecular formula is CHNO, with an average mass of 361.477 Da and a monoisotopic mass of 361.204193 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular formula of CHNO, an average mass of 361.477 Da, and a monoisotopic mass of 361.204193 Da .

Scientific Research Applications

1. Antiproliferative and Antimicrobial Properties

A study explores the pharmacological properties of Schiff bases derived from 1,3,4-thiadiazole compounds, a class to which N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride belongs. These compounds have shown promise in DNA protection against oxidative damage and exhibited strong antimicrobial activity against certain bacterial strains. Notably, some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).

2. Synthesis for Photodynamic Cancer Therapy

Another research focuses on the synthesis of new zinc phthalocyanine compounds substituted with derivatives including the 1,3,4-thiadiazole moiety. These compounds have been characterized for their properties beneficial in photodynamic therapy, a treatment method for cancer. They exhibit high singlet oxygen quantum yield, an essential feature for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).

3. Pharmaceutical Research and Development

The benzothiazole core, closely related to this compound, is a key focus in pharmaceutical research. Studies have synthesized new benzothiazole derivatives demonstrating potent urease enzyme inhibition and nitric oxide scavenging activities. These properties are essential in developing treatments for various health conditions, including disorders involving urease enzymes and oxidative stress (Gull et al., 2013).

4. Neuropharmacological Research

Research into compounds similar to this compound has also extended into neuropharmacology. Compounds with structural similarities have been evaluated for their effects on GABA uptake mechanisms, highlighting their potential in developing treatments for neurological disorders (Falch et al., 1999).

Mechanism of Action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of pancreatic cancer cells .

Biochemical Pathways

Thiazole derivatives can affect multiple biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Pharmacokinetics

A deuterium-labeled version of a similar compound has been synthesized for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain .

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules .

Future Directions

The future directions for “N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride” could involve further exploration of its pharmacological activities, particularly its anti-tubercular properties. Additionally, more research could be conducted to optimize its synthesis and understand its mechanism of action .

Properties

IUPAC Name

N-benzyl-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.ClH/c1-21-17-9-5-8-15(11-17)10-16-13-22-18(20-16)19-12-14-6-3-2-4-7-14;/h2-9,11,13H,10,12H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDJHXAVPPPCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CSC(=N2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.